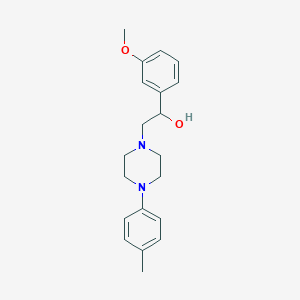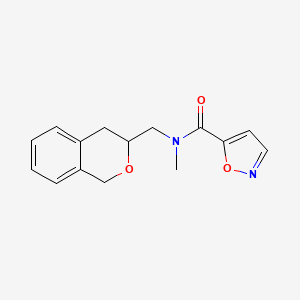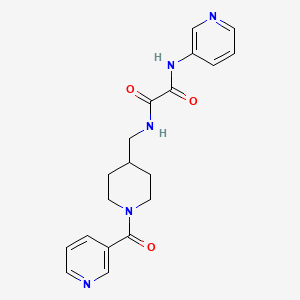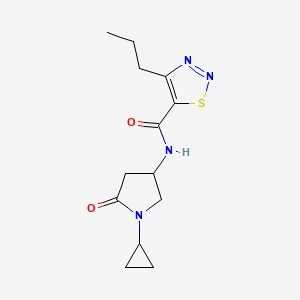![molecular formula C12H8N4S B2370426 3-methyl-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene CAS No. 406460-11-5](/img/structure/B2370426.png)
3-methyl-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry.
Mechanism of Action
Target of Action
Compounds containing the [1,2,4]triazino[5,6-b]indole group have been reported to exhibit potent antimalarial , antidepressant , and antileishmanial activity.
Mode of Action
It’s known that similar compounds have been identified as effective inhibitors of certain enzymes .
Biochemical Pathways
It’s known that iron chelators, which this compound may be classified as, are involved in cell respiration, dna/rna synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Pharmacokinetics
The introduction of a tert-butyl group into organic molecules, which is a feature of this compound, is known to increase their lipophilicity, which is very important for passage through the cell wall .
Result of Action
It’s known that similar compounds have shown to arrest the cell cycle at the g1 phase and induce significant apoptosis in certain cells .
Action Environment
It’s known that the cytotoxicity of similar compounds can be abolished by the addition of certain ions .
Biochemical Analysis
Biochemical Properties
Compounds containing the [1,2,4]triazino[5,6-b]indole group have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole typically involves the condensation of thiazole and triazine derivatives under specific reaction conditions. One common method includes the reaction of 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole with propargyl bromide in ethanol at elevated temperatures . Another approach involves the use of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, propargyl bromide.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Comparison with Similar Compounds
1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
Properties
IUPAC Name |
3-methyl-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4S/c1-7-6-17-12-15-14-10-8-4-2-3-5-9(8)13-11(10)16(7)12/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTJLHQSLFBAKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NN=C3C4=CC=CC=C4N=C3N12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2370343.png)
![7-cyclopropyl-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2370345.png)
![5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2370346.png)


![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370351.png)



![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2370358.png)
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2370360.png)

![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2370362.png)

